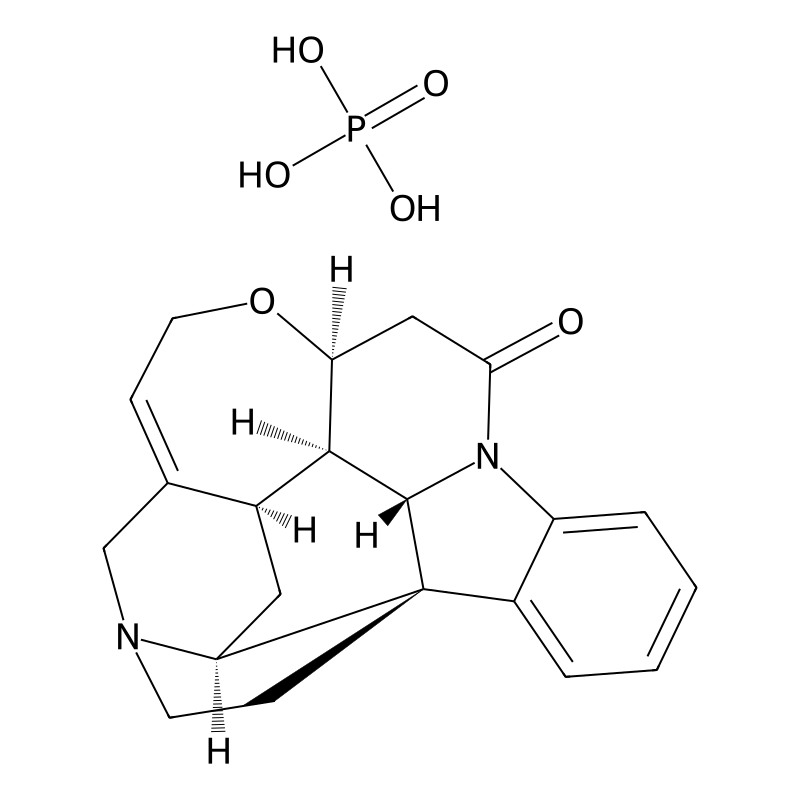

Strychnine phosphate

Content Navigation

Glycine receptor (GlyR) studies often suffer from chloride counterion artifacts and DMSO solvent modulation. Strychnine phosphate dihydrate eliminates these confounds: the phosphate salt is highly water-soluble, enabling DMSO-free experimental solutions, and chloride-free, preserving the native ion gradient in patch-clamp recordings. Its non-efflorescent dihydrate crystal form guarantees gravimetric accuracy, critical for reproducible IC50 and binding assays. • DMSO-free aqueous solubility minimizes cell toxicity. • Chloride-free counterion avoids shifts in E_rev. • Stable dihydrate form ensures precise molarity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Strychnine phosphate is a highly water-soluble, dihydrate salt of the complex indole alkaloid strychnine. While historically recognized for its extreme toxicity, its modern procurement value lies almost exclusively in neurobiology and electrophysiology, where it serves as a highly potent, competitive antagonist of the inhibitory glycine receptor (GlyR) [1]. The phosphate salt form is specifically selected by researchers and formulation chemists for its superior aqueous solubility profile, physiological buffer compatibility, and stable hydration state. These properties make it a highly reliable precursor for precise in vitro dosing regimens, radioligand binding assays, and complex electrophysiological recording solutions where solvent artifacts must be minimized [2].

Research Fit

Substituting strychnine phosphate with the free base or other common salts (such as sulfate or hydrochloride) introduces significant experimental artifacts that compromise assay reproducibility. The free base requires organic solvents like DMSO or ethanol for dissolution, which can independently modulate ion channel kinetics and affect cell viability in sensitive neuronal cultures [1]. Furthermore, utilizing strychnine hydrochloride in patch-clamp experiments introduces exogenous chloride ions, which directly shifts the reversal potential of the chloride-permeable GlyR channels being studied. Additionally, highly efflorescent salts like strychnine sulfate pentahydrate suffer from fluctuating water content depending on ambient humidity, leading to gravimetric inaccuracies during solution preparation [2]. The stable phosphate dihydrate mitigates these variables, making it the preferred choice for quantitative assays.

Substitution Risk

Aqueous Solubility Profile vs. Free Base

Strychnine phosphate exhibits an aqueous solubility of approximately 1 g per 30 mL of water, whereas strychnine free base is practically insoluble, requiring 6,700 mL of water to dissolve 1 g[1]. This >220-fold increase in aqueous solubility allows researchers to prepare concentrated aqueous stock solutions without relying on DMSO or ethanol, which are known to cause baseline shifts in patch-clamp recordings.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 1 g / 30 mL water (~33.3 mg/mL) |

| Comparator Or Baseline | Strychnine free base (1 g / 6700 mL water, ~0.15 mg/mL) |

| Quantified Difference | >220-fold higher aqueous solubility |

| Conditions | Standard aqueous dissolution at room temperature (15-25°C) |

Enables the formulation of high-concentration aqueous stocks for biological assays without introducing solvent-induced neurotoxicity or ion channel modulation.

Hydrate Stability and Gravimetric Precision

Strychnine sulfate typically crystallizes as a pentahydrate that effloresces in dry air, meaning its molecular weight fluctuates depending on storage conditions and humidity [1]. In contrast, strychnine phosphate is obtained as a stable dihydrate. This physical stability ensures that when researchers weigh the compound for nanomolar-to-micromolar IC50 determinations, the molarity of the resulting solution is highly accurate and reproducible across different batches.

| Evidence Dimension | Hydration State Stability |

| Target Compound Data | Stable dihydrate (C21H25N2O6P·2H2O) |

| Comparator Or Baseline | Strychnine sulfate pentahydrate (efflorescent, loses water in dry air) |

| Quantified Difference | Elimination of efflorescence-induced mass variability during weighing |

| Conditions | Ambient laboratory storage and analytical weighing |

Ensures reliable molarity calculations for precise dose-response curves and competitive binding assays, preventing batch-to-batch data drift.

Avoidance of Chloride Interference in Patch-Clamp Recording

Glycine receptors are ligand-gated chloride channels. When conducting whole-cell patch-clamp recordings to isolate GlyR currents, the precise control of intra- and extracellular chloride concentrations is paramount. Using strychnine hydrochloride introduces exogenous Cl- ions, which can shift the chloride reversal potential (E_Cl) and alter the measured current amplitudes [1]. Strychnine phosphate utilizes a physiological phosphate counterion, completely avoiding halide contamination and preserving the intended electrochemical gradients.

| Evidence Dimension | Halide Contamination in Buffer |

| Target Compound Data | 0% exogenous chloride introduced |

| Comparator Or Baseline | Strychnine hydrochloride (introduces equimolar Cl- per molecule of antagonist) |

| Quantified Difference | Absolute prevention of chloride gradient shifts |

| Conditions | Patch-clamp electrophysiology of chloride-permeable GlyR channels |

Prevents artifactual shifts in reversal potentials during sensitive electrophysiological recordings of inhibitory synapses.

Patch-Clamp Electrophysiology of Inhibitory Synapses

Due to its lack of chloride counterions and high aqueous solubility, strychnine phosphate is a highly suitable antagonist for isolating non-glycinergic (e.g., GABAergic or glutamatergic) currents in brain slice preparations or cultured neurons. It allows for the complete blockade of GlyR without altering the chloride reversal potential or requiring DMSO, ensuring clean baseline recordings [1].

Preparation of Standardized Pharmacological Reference Solutions

The stable dihydrate nature of the phosphate salt makes it superior for creating analytical or pharmacological reference standards. Its resistance to efflorescence compared to the sulfate pentahydrate ensures that stock solutions maintain exact molar concentrations, which is critical for reproducible IC50 and radioligand binding assays across long-term studies[2].

Chiral Resolution and Specialized Crystallization

In synthetic chemistry, stable alkaloid salts are often employed as chiral resolving agents for racemic acidic compounds. The distinct solubility and crystallization profile of strychnine phosphate dihydrate offers an alternative thermodynamic pathway for diastereomeric salt crystallization when standard sulfate or brucine salts fail to yield adequate enantiomeric excess[2].

Application Fit

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types